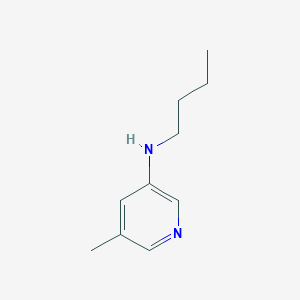

N-Butyl-5-methylpyridin-3-amine

Description

N-Butyl-5-methylpyridin-3-amine is a pyridine derivative with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol . Its CAS registry number is 1698370-31-8, and it is cataloged under the identifier 197941 in chemical databases. The compound features a pyridine ring substituted with a methyl group at the 5-position and an n-butylamine group at the 3-position. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N-butyl-5-methylpyridin-3-amine |

InChI |

InChI=1S/C10H16N2/c1-3-4-5-12-10-6-9(2)7-11-8-10/h6-8,12H,3-5H2,1-2H3 |

InChI Key |

STMIDRISHRUZSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CN=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-5-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of 5-methylpyridin-3-amine with butyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl bromide or butyl chloride to form the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the butyl group onto the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: this compound derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Butyl-5-methylpyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-Butyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Branching :

- The n-butyl group in this compound is a linear alkyl chain, whereas the 2-methylpropyl group in its isomer is branched. Branching typically reduces intermolecular van der Waals forces, leading to lower melting/boiling points and altered solubility profiles .

- The steric hindrance of the branched isomer may influence reactivity in chemical reactions, such as reduced accessibility to the amine group in nucleophilic substitutions.

Synthetic Accessibility :

- Linear alkyl chains like n-butyl are often easier to introduce via standard alkylation protocols, while branched substituents may require specialized reagents or conditions.

Hypothetical Physicochemical Properties: While experimental data (e.g., melting points, logP values) are unavailable in the provided evidence, the linear isomer is expected to have a higher boiling point due to stronger intermolecular interactions. The branched isomer may exhibit better solubility in nonpolar solvents.

Research Implications

The structural differences between these isomers highlight the importance of substituent design in tuning molecular properties for specific applications. For example:

- Drug Design : Branched chains might enhance lipid solubility, improving blood-brain barrier penetration.

- Coordination Chemistry : Linear chains could offer more flexible ligand geometries for metal binding.

Further experimental studies are required to validate these hypotheses and explore biological or catalytic activities.

Biological Activity

N-Butyl-5-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features, including a butyl side chain and a methyl group on the pyridine ring, which may influence its interaction with biological targets. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of 5-methylpyridin-3-amine with butyl halides under basic conditions. Various methods, such as microwave-assisted synthesis and palladium-catalyzed reactions, have been reported to enhance yields and reduce reaction times.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits moderate to potent activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Candida albicans | Moderate activity |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit key enzymes involved in cell division, such as DNA gyrase. Molecular docking studies suggest that this compound binds effectively to the active sites of these enzymes, forming critical hydrogen bonds that stabilize the interaction.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3) have shown that this compound possesses acceptable safety profiles at therapeutic concentrations. The compound's cytotoxic effects were evaluated using MTT assays, revealing that it does not significantly affect cell viability at low concentrations.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

- Membrane Disruption : It may also disrupt microbial membranes, leading to increased permeability and eventual cell lysis.

- Binding Affinity : The amine group in the structure facilitates hydrogen bonding with various biological targets, enhancing its efficacy.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was found to be one of the most effective compounds against Pseudomonas aeruginosa and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted on several derivatives of pyridine compounds, including this compound. Results indicated that while some derivatives exhibited significant cytotoxic effects, N-butyl derivatives maintained a favorable safety profile, making them suitable candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.